molecular formula C12H9F13O B14627884 2-(Tridecafluorohexyl)cyclohexan-1-one CAS No. 56734-76-0

2-(Tridecafluorohexyl)cyclohexan-1-one

Cat. No.: B14627884
CAS No.: 56734-76-0
M. Wt: 416.18 g/mol
InChI Key: UMVQVBHDLYFSIP-UHFFFAOYSA-N
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Description

2-(Tridecafluorohexyl)cyclohexan-1-one is a chemical compound characterized by the presence of a cyclohexanone ring substituted with a tridecafluorohexyl group. This compound is notable for its unique structure, which imparts distinct chemical and physical properties, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tridecafluorohexyl)cyclohexan-1-one typically involves the introduction of the tridecafluorohexyl group to a cyclohexanone precursor. One common method involves the reaction of cyclohexanone with a tridecafluorohexyl halide under basic conditions, often using a strong base like sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable processes, such as continuous flow synthesis or the use of catalytic systems to enhance reaction rates and yields. The specific methods can vary depending on the desired purity and application of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(Tridecafluorohexyl)cyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The tridecafluorohexyl group can participate in substitution reactions, particularly under nucleophilic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

2-(Tridecafluorohexyl)cyclohexan-1-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, materials, and coatings due to its unique fluorinated structure.

Mechanism of Action

The mechanism by which 2-(Tridecafluorohexyl)cyclohexan-1-one exerts its effects is largely dependent on its interactions with molecular targets. The tridecafluorohexyl group can influence the compound’s lipophilicity and ability to interact with hydrophobic regions of proteins and membranes. This can affect various biochemical pathways and molecular targets, leading to diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: A simpler analog without the tridecafluorohexyl group.

    2-Cyclohexen-1-one: An unsaturated analog with a double bond in the cyclohexanone ring.

    Xylariaone: A natural cyclohexanone derivative with distinct structural features.

Uniqueness

2-(Tridecafluorohexyl)cyclohexan-1-one is unique due to the presence of the tridecafluorohexyl group, which imparts distinct chemical properties such as increased hydrophobicity and stability. This makes it particularly valuable in applications requiring robust and durable chemical compounds.

Properties

CAS No.

56734-76-0

Molecular Formula

C12H9F13O

Molecular Weight

416.18 g/mol

IUPAC Name

2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)cyclohexan-1-one

InChI

InChI=1S/C12H9F13O/c13-7(14,5-3-1-2-4-6(5)26)8(15,16)9(17,18)10(19,20)11(21,22)12(23,24)25/h5H,1-4H2

InChI Key

UMVQVBHDLYFSIP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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